![molecular formula C15H13ClO2S B1352887 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid CAS No. 90212-85-4](/img/structure/B1352887.png)
2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, IR, and MS spectroscopy. Unfortunately, the specific molecular structure analysis for “2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid” is not available .Chemical Reactions Analysis
The chemical reactions involving “2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid” are not well-documented .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids
Research shows that certain acetic acids undergo hydrolytic transformations under specific conditions, leading to the formation of N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids in good yields. This process is essential for synthesizing specific aminoacetic acid derivatives with potential applications in medicinal chemistry (Rudyakova et al., 2006).
Development of Antibacterial Agents
A study focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides using 4-chlorophenoxyacetic acid as a precursor. The synthesized compounds exhibited significant antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents (Siddiqui et al., 2014).
Chemiluminescence and Optical Properties
- Base-induced Chemiluminescence: Sulfanyl-substituted bicyclic dioxetanes were studied for their base-induced chemiluminescence. These compounds, when decomposed, emit light at specific wavelengths, suggesting their potential use in chemical sensing and light-emitting devices (Watanabe et al., 2010).
Molecular Docking and Cytotoxicity Studies
- Molecular Docking and Cytotoxicity: Research on the synthesis of various N-substituted derivatives has shown their potential as moderate inhibitors of α-chymotrypsin enzyme and their antibacterial activity. Additionally, molecular docking studies help identify active binding sites, correlating with bioactivity data and indicating the compounds' potential in drug development (Siddiqui et al., 2014).
Advanced Oxidation Processes
- Degradation of Environmental Contaminants: A novel study employed advanced oxidation processes for the degradation of 2-4 Dichlorophenoxyacetic acid, a commonly used herbicide. This research is pivotal for environmental protection, showcasing the potential of certain acetic acids in catalyzing degradation processes (Mehralipour & Kermani, 2021).
Heterogeneous Catalysis
- Recyclable Catalysis for Synthesis: Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been utilized as a recyclable catalyst for condensation reactions, highlighting its application in sustainable chemical synthesis and the potential for reuse in industrial processes (Tayebi et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c16-13-8-6-12(7-9-13)15(19-10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVSAFMADFFFAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394113 |
Source


|
| Record name | {[(4-chlorophenyl)(phenyl)methyl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid | |
CAS RN |
90212-85-4 |
Source


|
| Record name | {[(4-chlorophenyl)(phenyl)methyl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{(E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B1352804.png)
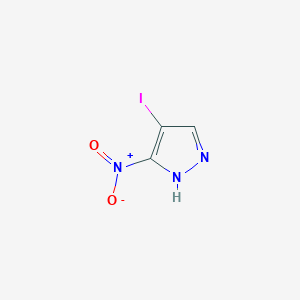
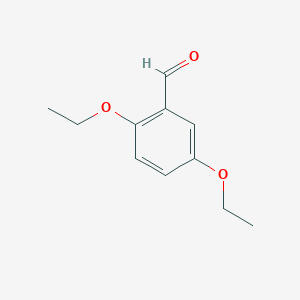
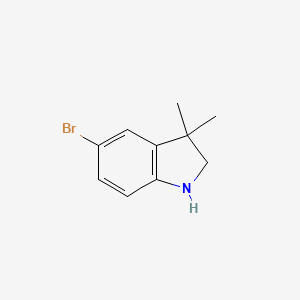
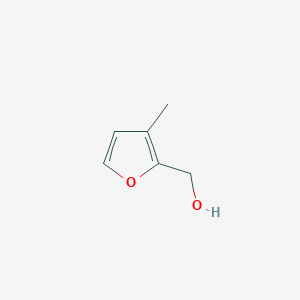

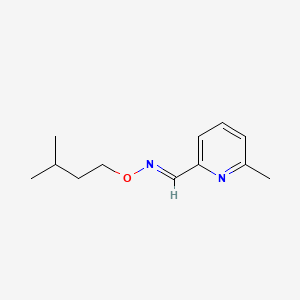

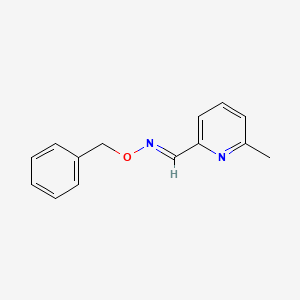

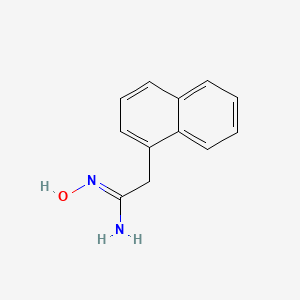
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
